molecular formula C12H10O2 B085419 Methyl azulene-1-carboxylate CAS No. 14659-03-1

Methyl azulene-1-carboxylate

Cat. No. B085419
CAS RN: 14659-03-1
M. Wt: 186.21 g/mol
InChI Key: HZDXGIMPRKMFDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl azulene-1-carboxylate, also known as MAC, is a chemical compound that belongs to the azulene family. It is commonly used in the field of organic chemistry as a reagent and building block for the synthesis of various compounds. MAC has a unique structure that makes it an attractive candidate for research in various scientific fields. Additionally, we will list future directions for further research on MAC.

Scientific Research Applications

Methyl azulene-1-carboxylate has been extensively used in the field of organic chemistry for the synthesis of various compounds. It has also been used as a fluorescent probe for the detection of metal ions. In addition, Methyl azulene-1-carboxylate has been studied for its potential anti-inflammatory and antioxidant properties. Recent studies have shown that Methyl azulene-1-carboxylate can inhibit the production of nitric oxide and pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.

Mechanism Of Action

Methyl azulene-1-carboxylate is believed to exert its anti-inflammatory and antioxidant effects by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. Methyl azulene-1-carboxylate also scavenges reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation.

Biochemical And Physiological Effects

Methyl azulene-1-carboxylate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Methyl azulene-1-carboxylate can inhibit the production of nitric oxide and pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-alpha. Methyl azulene-1-carboxylate has also been shown to scavenge ROS and protect against oxidative stress. In vivo studies have shown that Methyl azulene-1-carboxylate can reduce inflammation and oxidative stress in animal models of inflammatory diseases.

Advantages And Limitations For Lab Experiments

Methyl azulene-1-carboxylate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under a variety of conditions, making it easy to handle and store. However, Methyl azulene-1-carboxylate has some limitations. It is not water-soluble, which can make it difficult to use in aqueous systems. Additionally, Methyl azulene-1-carboxylate can be toxic in high doses, so care should be taken when handling it.

Future Directions

There are several future directions for research on Methyl azulene-1-carboxylate. One area of interest is the development of Methyl azulene-1-carboxylate-based fluorescent probes for the detection of metal ions. Another area of interest is the investigation of Methyl azulene-1-carboxylate's potential as a therapeutic agent for inflammatory diseases. Further studies are needed to elucidate the mechanisms underlying Methyl azulene-1-carboxylate's anti-inflammatory and antioxidant effects. Additionally, the development of water-soluble derivatives of Methyl azulene-1-carboxylate could expand its potential applications in aqueous systems.

Synthesis Methods

Methyl azulene-1-carboxylate can be synthesized in several ways, including the reaction of azulene with methyl chloroformate or the reaction of azulene with methyl formate in the presence of a base. Another method involves the reaction of azulene with methanol and chloroform in the presence of a base. These methods yield Methyl azulene-1-carboxylate in good yields and purity.

properties

CAS RN

14659-03-1

Product Name

Methyl azulene-1-carboxylate

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

methyl azulene-1-carboxylate

InChI

InChI=1S/C12H10O2/c1-14-12(13)11-8-7-9-5-3-2-4-6-10(9)11/h2-8H,1H3

InChI Key

HZDXGIMPRKMFDE-UHFFFAOYSA-N

SMILES

COC(=O)C1=C2C=CC=CC=C2C=C1

Canonical SMILES

COC(=O)C1=C2C=CC=CC=C2C=C1

synonyms

1-Azulenecarboxylic acid methyl ester

Origin of Product

United States

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